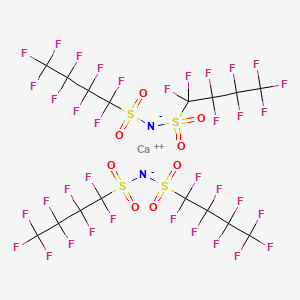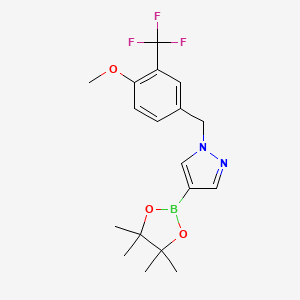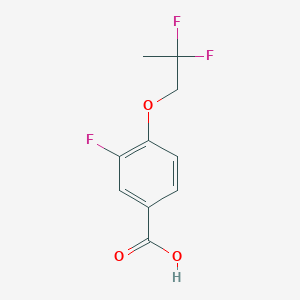
Bis(nonafluorobutanosulfonil)imida de calcio(II)
Descripción general
Descripción
Calcium(II) Bis(nonafluorobutanesulfonyl)imide is an organometallic compound with the molecular formula C16CaF36N2O8S4 and a molecular weight of 1200.44 g/mol . It appears as white to off-white crystals or crystalline powder . This compound is known for its high purity and is used in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
Calcium(II) Bis(nonafluorobutanesulfonyl)imide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and catalyst in organic synthesis and material science.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including batteries and electronic components.
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Calcium(II) Bis(nonafluorobutanesulfonyl)imide. For instance, the compound is hygroscopic and should be stored under inert gas to avoid moisture . It’s also soluble in methanol , which could influence its distribution and action in a biological system.
Análisis Bioquímico
Biochemical Properties
Calcium(II) Bis(nonafluorobutanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a Lewis acid catalyst, facilitating a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesis . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can enhance or inhibit the activity of specific enzymes and proteins.
Cellular Effects
The effects of Calcium(II) Bis(nonafluorobutanesulfonyl)imide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cause severe skin burns and eye damage indicates its potential to disrupt cellular integrity and function . Additionally, its interactions with cellular components can lead to changes in metabolic activities and gene expression patterns.
Molecular Mechanism
At the molecular level, Calcium(II) Bis(nonafluorobutanesulfonyl)imide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a Lewis acid catalyst allows it to facilitate various biochemical reactions by stabilizing transition states and lowering activation energies . These interactions can lead to the modulation of enzyme activities and alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium(II) Bis(nonafluorobutanesulfonyl)imide change over time. The compound is known for its stability under inert gas conditions, but it is hygroscopic and can degrade in the presence of moisture . Long-term exposure to the compound can result in cumulative effects on cellular function, including potential changes in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of Calcium(II) Bis(nonafluorobutanesulfonyl)imide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to severe adverse effects, including skin burns and eye damage . Threshold effects observed in these studies indicate that the compound’s impact on biological systems is dose-dependent, with higher concentrations posing greater risks.
Metabolic Pathways
Calcium(II) Bis(nonafluorobutanesulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role as a Lewis acid catalyst allows it to participate in reactions that modify metabolic intermediates and end products . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, Calcium(II) Bis(nonafluorobutanesulfonyl)imide is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in methanol suggests that it can be readily taken up by cells and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and potential toxicity.
Subcellular Localization
The subcellular localization of Calcium(II) Bis(nonafluorobutanesulfonyl)imide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form stable complexes with biomolecules allows it to be localized within specific cellular regions, where it can exert its biochemical effects . These interactions can impact the compound’s activity and function within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium(II) Bis(nonafluorobutanesulfonyl)imide is synthesized through the reaction of calcium salts with nonafluorobutanesulfonyl imide. The reaction typically involves the use of methanol as a solvent . The process requires careful control of reaction conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of Calcium(II) Bis(nonafluorobutanesulfonyl)imide involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The compound is produced under inert gas conditions to prevent contamination and degradation .
Análisis De Reacciones Químicas
Types of Reactions
Calcium(II) Bis(nonafluorobutanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the nonafluorobutanesulfonyl groups are replaced by other functional groups.
Complexation Reactions: It forms complexes with other metal ions, which can be used in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with Calcium(II) Bis(nonafluorobutanesulfonyl)imide include strong acids and bases, as well as other organometallic compounds . Reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the compound .
Major Products
The major products formed from reactions involving Calcium(II) Bis(nonafluorobutanesulfonyl)imide depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organometallic derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- Iron(II) tris(trifluoromethylsulfonyl)imide
- [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)-1,1’-biphenyl]gold(I)
- [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]gold(I) bis(trifluoromethanesulfonyl)imide
Uniqueness
Calcium(II) Bis(nonafluorobutanesulfonyl)imide is unique due to its high stability and ability to form complexes with a wide range of metal ions . This makes it particularly valuable in applications requiring robust and versatile reagents .
Propiedades
Número CAS |
689282-13-1 |
|---|---|
Fórmula molecular |
C16CaF36N2O8S4 |
Peso molecular |
1200.5 g/mol |
Nombre IUPAC |
calcium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide |
InChI |
InChI=1S/2C8F18NO4S2.Ca/c2*9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q2*-1;+2 |
Clave InChI |
WGPFQGXTGKSRPV-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Ca+2] |
SMILES canónico |
C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Ca+2] |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(propan-2-yl)-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1486888.png)






![3,5-Dimethyl-1-(2-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486900.png)
![1-Cyclopropylmethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486901.png)





